molecular formula C15H30O3 B13780607 Nonanoic acid, 2-butoxyethyl ester CAS No. 20442-11-9

Nonanoic acid, 2-butoxyethyl ester

Katalognummer: B13780607
CAS-Nummer: 20442-11-9
Molekulargewicht: 258.40 g/mol
InChI-Schlüssel: XHYOMWNQYADXSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nonanoic acid, 2-butoxyethyl ester is an organic compound with the molecular formula C15H30O3. It is an ester derived from nonanoic acid and 2-butoxyethanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Nonanoic acid, 2-butoxyethyl ester can be synthesized through the esterification reaction between nonanoic acid and 2-butoxyethanol. This reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The reaction is as follows:

Nonanoic acid+2-butoxyethanolNonanoic acid, 2-butoxyethyl ester+Water\text{Nonanoic acid} + \text{2-butoxyethanol} \rightarrow \text{this compound} + \text{Water} Nonanoic acid+2-butoxyethanol→Nonanoic acid, 2-butoxyethyl ester+Water

The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester.

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient catalysts, such as ion exchange resins, can enhance the production efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Nonanoic acid, 2-butoxyethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to nonanoic acid and 2-butoxyethanol in the presence of water and an acid or base catalyst.

    Oxidation: The ester can be oxidized to produce corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester to alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Nonanoic acid and 2-butoxyethanol.

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Alcohols.

Wissenschaftliche Forschungsanwendungen

Nonanoic acid, 2-butoxyethyl ester has several applications in scientific research:

Wirkmechanismus

The mechanism of action of nonanoic acid, 2-butoxyethyl ester involves its interaction with various molecular targets. As an ester, it can participate in hydrolysis reactions, releasing nonanoic acid and 2-butoxyethanol, which can further interact with biological molecules. The ester can also penetrate cell membranes due to its lipophilic nature, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Nonanoic acid: A nine-carbon fatty acid with similar chemical properties.

    2-butoxyethanol: An alcohol used in the synthesis of the ester.

    Other esters of nonanoic acid: Such as methyl nonanoate and ethyl nonanoate.

Uniqueness

Nonanoic acid, 2-butoxyethyl ester is unique due to its specific combination of nonanoic acid and 2-butoxyethanol, which imparts distinct chemical and physical properties. Its applications in various fields, such as solvents for varnishes and coatings, highlight its versatility compared to other similar compounds .

Eigenschaften

20442-11-9

Molekularformel

C15H30O3

Molekulargewicht

258.40 g/mol

IUPAC-Name

2-butoxyethyl nonanoate

InChI

InChI=1S/C15H30O3/c1-3-5-7-8-9-10-11-15(16)18-14-13-17-12-6-4-2/h3-14H2,1-2H3

InChI-Schlüssel

XHYOMWNQYADXSZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC(=O)OCCOCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.